molecular formula C12H27O3P B12084357 Bis(2-methylpropyl) butylphosphonate CAS No. 10092-77-0

Bis(2-methylpropyl) butylphosphonate

Katalognummer: B12084357
CAS-Nummer: 10092-77-0
Molekulargewicht: 250.31 g/mol
InChI-Schlüssel: ZVXPPNMMWKQTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-methylpropyl) butylphosphonate: is an organophosphorus compound with the chemical formula C12H27O3P It is a phosphonate ester, which means it contains a phosphonic acid group bonded to organic substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) butylphosphonate typically involves the reaction of butylphosphonic dichloride with 2-methylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:

Butylphosphonic dichloride+2×2-methylpropanolBis(2-methylpropyl) butylphosphonate+2×HCl\text{Butylphosphonic dichloride} + 2 \times \text{2-methylpropanol} \rightarrow \text{this compound} + 2 \times \text{HCl} Butylphosphonic dichloride+2×2-methylpropanol→Bis(2-methylpropyl) butylphosphonate+2×HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Bis(2-methylpropyl) butylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester into phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(2-methylpropyl) butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.

Medicine: There is ongoing research into the use of this compound as a potential therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.

Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer due to its ability to enhance the thermal stability and flexibility of materials.

Wirkmechanismus

The mechanism of action of bis(2-methylpropyl) butylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    Diisobutyl phthalate: Another organophosphorus compound with similar ester functional groups.

    Butylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.

Uniqueness: Bis(2-methylpropyl) butylphosphonate is unique due to its specific combination of alkyl groups and phosphonate ester functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

10092-77-0

Molekularformel

C12H27O3P

Molekulargewicht

250.31 g/mol

IUPAC-Name

1-[bis(2-methylpropoxy)phosphoryl]butane

InChI

InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3

InChI-Schlüssel

ZVXPPNMMWKQTDB-UHFFFAOYSA-N

Kanonische SMILES

CCCCP(=O)(OCC(C)C)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.